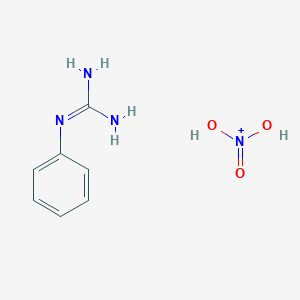
Diaminoiminobenzene hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diaminoiminobenzene hydroiodide, also known as 2-phenylguanidine nitrate, is an organic compound with the chemical formula C7H10N4O3 and a molecular weight of 198.18 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Vorbereitungsmethoden
The synthesis of diaminoiminobenzene hydroiodide involves several steps. One common method includes the reaction of phenylguanidine with hydroiodic acid under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a specific temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and stability.
Analyse Chemischer Reaktionen
Diaminoiminobenzene hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diaminoiminobenzene hydroiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Medicine: Although not used directly as a drug, it serves as a model compound for studying the pharmacological properties of related molecules.
Industry: It finds applications in the development of new materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of diaminoiminobenzene hydroiodide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific biological system and the concentration of the compound .
Vergleich Mit ähnlichen Verbindungen
Diaminoiminobenzene hydroiodide can be compared with other similar compounds, such as:
2-Aminopyrimidine derivatives: These compounds share similar structural features and exhibit comparable biological activities.
Phenylguanidine derivatives: These compounds have similar chemical properties and are used in similar research applications. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other related compounds.
Eigenschaften
Molekularformel |
C7H11N4O3+ |
|---|---|
Molekulargewicht |
199.19 g/mol |
IUPAC-Name |
dihydroxy(oxo)azanium;2-phenylguanidine |
InChI |
InChI=1S/C7H9N3.H2NO3/c8-7(9)10-6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H4,8,9,10);(H2,2,3,4)/q;+1 |
InChI-Schlüssel |
VTARNBASAVGFSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















